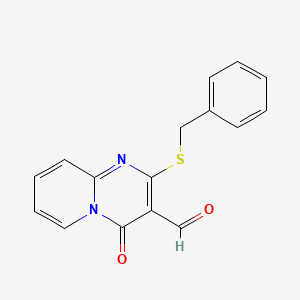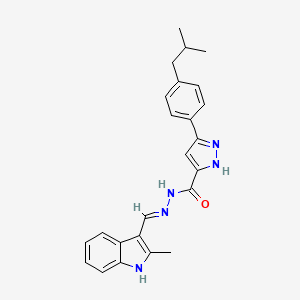![molecular formula C15H12Br3N3O3 B11978146 N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11978146.png)
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide is an organic compound with the molecular formula C15H12Br3N3O3 and a molecular weight of 521.993 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with tribromo and nitroanilino groups. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide typically involves the reaction of 3-nitroaniline with 2,2,2-tribromoethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or other higher oxidation state compounds.
Reduction: Formation of N-[2,2,2-tribromo-1-(3-aminoanilino)ethyl]benzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tribromoethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(butylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(1-naphthyloxy)ethyl]benzamide
Uniqueness
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group in the 3-position, as opposed to the 4-position in similar compounds, can lead to different reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H12Br3N3O3 |
|---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-5-2-1-3-6-10)19-11-7-4-8-12(9-11)21(23)24/h1-9,14,19H,(H,20,22) |
InChI-Schlüssel |
PWBSPRIHFRWQGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11978126.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11978128.png)
![2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B11978130.png)

